molecular formula C9H15N3O3 B13797481 N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide CAS No. 87675-93-2

N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide

Cat. No.: B13797481
CAS No.: 87675-93-2
M. Wt: 213.23 g/mol
InChI Key: DEUWDJUSVUNAED-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 3-ethoxy-5-methyl-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethoxy-1H-pyrazol-4-yl)-2-methoxyacetamide
  • N-(3-Methoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide
  • N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-ethoxyacetamide

Uniqueness

N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups can influence the compound’s solubility, stability, and interaction with molecular targets.

Properties

CAS No.

87675-93-2

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide

InChI

InChI=1S/C9H15N3O3/c1-4-15-9-8(6(2)11-12-9)10-7(13)5-14-3/h4-5H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

DEUWDJUSVUNAED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=C1NC(=O)COC)C

Origin of Product

United States

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